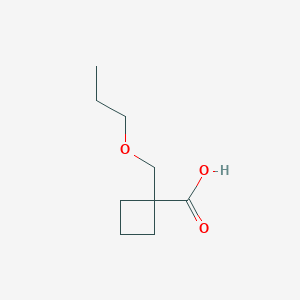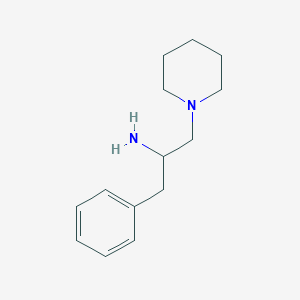![molecular formula C16H21N3O B12271740 [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a naphthyridine ring system substituted with dimethyl groups and a piperidine ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of dimethyl groups at specific positions. The piperidine ring is then synthesized and attached to the naphthyridine core. Finally, the methanol group is introduced through a suitable reaction, such as reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The naphthyridine ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The dimethyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]amine: Contains an amine group instead of methanol.
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]acetate: Features an acetate group instead of methanol.
Uniqueness
The uniqueness of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H21N3O |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H21N3O/c1-11-8-12(2)17-16-14(11)5-6-15(18-16)19-7-3-4-13(9-19)10-20/h5-6,8,13,20H,3-4,7,9-10H2,1-2H3 |
Clave InChI |
AEADVXFBJFSQSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=N2)N3CCCC(C3)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12271660.png)

![4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12271670.png)

![9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271683.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271704.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12271720.png)

![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)
